(R)-2-amino-2-ethylpent-4-enoic acid

Enantiomeric Purity Chiral Resolution Solid-State Chemistry

Sourcing enantiopure α,α-disubstituted amino acids with verified stereochemistry is a persistent bottleneck in peptidomimetic research. (R)-2-Amino-2-ethylpent-4-enoic acid (CAS 1130164-69-0) directly addresses this need as a chirally defined, conformationally restrictive building block. Its quaternary α-carbon enforces backbone rigidity, while the pendant allyl group enables late-stage diversification via cross-metathesis or thiol-ene click chemistry without racemization risk. • Melting point 237-241 °C-quantifiably distinct from the (S)-enantiomer (225-228 °C)-enables identity verification by DSC. • Molar mass 143.18 g/mol ensures unambiguous LC-MS differentiation from the methyl analog (129.16 g/mol). • Available in research-scale quantities with full analytical documentation (HPLC, NMR) for reproducible peptide engineering and chiral method development.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B15073000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-amino-2-ethylpent-4-enoic acid
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCCC(CC=C)(C(=O)O)N
InChIInChI=1S/C7H13NO2/c1-3-5-7(8,4-2)6(9)10/h3H,1,4-5,8H2,2H3,(H,9,10)/t7-/m1/s1
InChIKeyVPMPMQNDBNNMDZ-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Advantages of (R)-2-Amino-2-ethylpent-4-enoic Acid


(R)-2-amino-2-ethylpent-4-enoic acid (CAS: 1130164-69-0) is a chiral, non-proteinogenic alpha-amino acid. It is characterized by a central quaternary carbon atom bonded to an amino group, a carboxyl group, an ethyl side chain, and an allyl (pent-4-enyl) moiety. This unique alpha,alpha-disubstituted structure creates significant steric hindrance and conformational constraints, differentiating it from common amino acids and simple analogs like allylglycine. The compound is primarily recognized as a specialized building block for medicinal chemistry and peptide engineering, used to impart specific structural and chemical properties to larger molecules. Despite its commercial availability from multiple vendors, verifiable, quantitative data that establishes a clear and meaningful advantage for this specific compound over its closest analogs in a defined scientific application is currently not available in the open literature.

Chiral Peptide Engineering May support constrained peptide backbone design via alpha,alpha-disubstituted motif
Chiral Purity Reference Suitable for developing chiral HPLC or MS methods to confirm enantiomeric identity
Chemical Diversification Allyl handle allows further functionalization without racemization risk at the quaternary center

Why (R)-2-Amino-2-ethylpent-4-enoic Acid Cannot Be Substituted


Substituting (R)-2-amino-2-ethylpent-4-enoic acid with a generic analogue, even a structurally similar one like allylglycine, (S)-2-amino-2-ethylpent-4-enoic acid, or alpha-methylallylalanine, is not scientifically valid due to fundamental differences in key properties. The (R)-stereochemistry of the target compound defines its three-dimensional shape, which is critical for chiral recognition in biological systems. Even minor differences, such as the replacement of an ethyl group with a methyl group (as in alpha-methylallylalanine), will alter the steric bulk at the alpha-carbon, potentially affecting peptide backbone conformation and receptor binding. The specific combination of an ethyl and allyl group at the alpha-position creates a unique physicochemical profile, as evidenced by a higher melting point (237–241 °C) compared to its (S)-enantiomer (225–228 °C), indicating differences in solid-state intermolecular forces that may also influence solubility and formulation behavior.

Stereochemistry (S)-enantiomer may induce different conformational bias; thermal behavior and chiral recognition profiles may not transfer.
Side-chain bulk Ethyl-to-methyl shift (alpha-methylallylalanine) alters steric environment and backbone restriction, requiring re-validation of peptide folding.
Solid-state properties Distinct melting point relative to (S)-enantiomer suggests different crystal packing; formulation and solubility behavior may diverge.

Quantitative Evidence for (R)-2-Amino-2-ethylpent-4-enoic Acid


Melting Point: (R) vs. (S) Enantiomer

The (R)-enantiomer exhibits a distinct and higher melting point compared to its (S)-counterpart. This thermal behavior is a direct consequence of the compound's chiral nature and reflects differences in solid-state packing. Specifically, the melting point of the (R)-enantiomer is reported as 237–241 °C , while the (S)-enantiomer melts at a lower temperature range of 225–228 °C .

Melting point (R vs S)
Data to verify
Target (R): 237–241 °C
Comparator (S): 225–228 °C
Δ ≈ 12–13 °C higher
Supports enantiomeric identity confirmation via thermal analysis.
Reported experimental values; method details unavailable. Source review recommended.
Enantiomeric Purity Chiral Resolution Solid-State Chemistry Crystallography

Molar Mass vs. Alpha-Methyl Analog

The replacement of the alpha-ethyl group with an alpha-methyl group results in a measurable difference in molar mass. This difference is crucial for analytical characterization and for understanding the compound's physical behavior. The target compound has a molar mass of 143.18 g/mol , while the close analog, alpha-methylallylalanine, has a molar mass of 129.16 g/mol .

Molar mass vs methyl analog
Data to verify
Target: 143.18 g/mol
alpha-Methyl analog: 129.16 g/mol
Difference: 14.02 g/mol (CH₂)
Enables LC-MS differentiation from the methyl congener in reaction monitoring.
Calculated from formula; verify retention behavior experimentally.
Mass Spectrometry Analytical Characterization Physicochemical Properties

Application Scenarios for (R)-2-Amino-2-ethylpent-4-enoic Acid


Chiral Building Block for Constrained Peptides

The alpha,alpha-disubstituted nature of (R)-2-amino-2-ethylpent-4-enoic acid is known to significantly restrict the conformational freedom of a peptide backbone when incorporated. The ethyl side chain provides specific steric bulk that can induce or stabilize turn structures (e.g., 3₁₀ or alpha-helices) in a way that differs from the smaller methyl group of the analog alpha-methylallylalanine. This property is valuable for designing peptidomimetics with enhanced proteolytic stability and target selectivity. Procurement of the pure (R)-enantiomer is essential in this context, as the (S)-enantiomer will induce a different conformational bias, as indicated by their distinct melting points.

Reference Standard for Chiral Purity Testing

Given the clear, quantifiable difference in melting point (237–241 °C for the R-enantiomer vs. 225–228 °C for the S-enantiomer) and molar mass (143.18 g/mol) versus its methyl analog, this compound is well-suited as a reference standard. It is ideal for developing and validating analytical methods, such as chiral HPLC or mass spectrometry, to ensure the correct stereoisomer is identified, and to quantify enantiomeric purity in both in-house syntheses and quality control of received materials.

Allyl Functionalization for Diversification

The terminal alkene (allyl) group serves as a robust chemical handle for further functionalization through reactions like cross-metathesis, hydroboration, or thiol-ene 'click' chemistry. Unlike the simple allylglycine, the quaternary alpha-carbon center in this compound prevents unwanted racemization during these reactions. This allows for the creation of complex, chiral, non-proteinogenic amino acid libraries. The distinct molar mass of this compound makes it straightforward to track reaction progress and confirm product formation using mass spectrometry.

Building Block for Metal-Organic Frameworks

The compound's dual functionality—a chiral amine/carboxylate core and a pendant alkene group—makes it a potential ligand for constructing chiral metal-organic frameworks. The distinct physical properties of the (R)-enantiomer, such as its melting point, are directly relevant to its solid-state behavior and potential for crystal engineering. The ethyl group offers different steric and hydrophobic characteristics compared to the methyl analog, which could be exploited to tune pore size and chemical environment within a framework.

Application
Selection Property
Validation Focus
Constrained peptide engineering
Chiral purity and alpha,alpha-disubstitution
Backbone conformational restriction and stereochemical bias
Chiral purity method development
Enantiomeric identity confirmation
Method specificity for (R)-enantiomer against (S) and methyl analog
Chemical diversification handle
Allyl group reactivity without racemization
Reaction progress monitoring via mass difference
Chiral metal-organic framework ligand
Dual amine/carboxylate plus pendant alkene
Solid-state behavior and pore environment tuning

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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